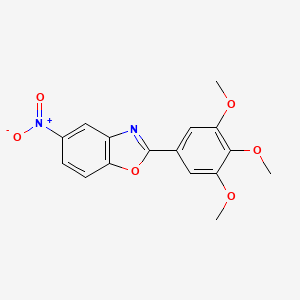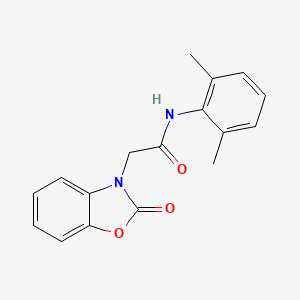![molecular formula C19H18FN3O2S B4409682 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4409682.png)
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone
Vue d'ensemble
Description
The compound belongs to a class of chemicals that feature a triazole ring, a moiety known for its versatility in medicinal chemistry due to its mimicry of the peptide bond and its utility in forming various hydrogen bond interactions. The presence of a 4-methoxyphenyl and a 4-fluorophenyl group suggests potential for bioactivity, given these groups' commonality in drug molecules.
Synthesis Analysis
Synthesis of similar triazole derivatives often involves click chemistry, particularly the Huisgen cycloaddition, or direct functionalization of existing triazole rings. For instance, Nagamani et al. (2018) synthesized related compounds through propargylation followed by a click reaction, indicating a potential synthetic route for the compound (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These techniques help elucidate the compound's framework and the orientation of its substituents, crucial for understanding its reactivity and interactions. For example, Liang (2009) used X-ray crystallography to detail the molecular structure of a related compound, highlighting the importance of structural analysis in understanding compound properties (Liang, 2009).
Mécanisme D'action
The mechanism of action would depend on the specific biological activity of the compound. Compounds containing a 1,2,4-triazole ring are known to exhibit a wide range of biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
Orientations Futures
Propriétés
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-3-23-18(14-6-10-16(25-2)11-7-14)21-22-19(23)26-12-17(24)13-4-8-15(20)9-5-13/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGVEKVWPNKHDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-methoxy-4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4409600.png)
![1-(4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}phenyl)ethanone](/img/structure/B4409610.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4409619.png)
![N-[2-(1-pyrrolidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4409625.png)
![(1,3-benzodioxol-5-ylmethyl){[5-(4-fluorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B4409629.png)
![1-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4409635.png)


![4-[4-(4-methyl-1-piperazinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4409657.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4409659.png)
![2-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)acetamide](/img/structure/B4409667.png)
![5-[(diethylamino)sulfonyl]-2-methyl-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4409668.png)
![2-chloro-5-(methylthio)-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4409673.png)
![1-[3-(3-nitrophenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4409674.png)